meso-2,3-Dibromosuccinic acid

Catalog No.
S709563
CAS No.
608-36-6
M.F
C4H4Br2O4
M. Wt
275.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
meso-2,3-Dibromosuccinic acid

CAS Number

608-36-6

Product Name

meso-2,3-Dibromosuccinic acid

IUPAC Name

(2S,3R)-2,3-dibromobutanedioic acid

Molecular Formula

C4H4Br2O4

Molecular Weight

275.88 g/mol

InChI

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2+

InChI Key

FJWGRXKOBIVTFA-XIXRPRMCSA-N

SMILES

C(C(C(=O)O)Br)(C(=O)O)Br

Canonical SMILES

C(C(C(=O)O)Br)(C(=O)O)Br

Isomeric SMILES

[C@@H]([C@@H](C(=O)O)Br)(C(=O)O)Br

Organic Synthesis

meso-2,3-Dibromosuccinic acid is a valuable intermediate used in organic synthesis for the preparation of other molecules. Its usefulness stems from the presence of two bromine atoms attached to a central carbon chain. These bromine atoms can be readily displaced or undergo other chemical reactions, allowing researchers to introduce new functional groups into a molecule.

For example, meso-2,3-dibromosuccinic acid can be converted into various diacid derivatives by replacing the bromine atoms with carboxylic acid groups []. This transformation can be achieved through hydrolysis, a chemical reaction involving water. The resulting diacids are useful building blocks for more complex molecules.

Pharmaceutical Research

meso-2,3-Dibromosuccinic acid has also been explored in pharmaceutical research, although to a lesser extent than in organic synthesis. Studies have investigated its potential applications in the development of new drugs []. However, more research is needed to determine its efficacy and safety for therapeutic purposes.

meso-2,3-Dibromosuccinic acid, with the chemical formula C4H4Br2O4 and a molecular weight of 275.89 g/mol, is a dibrominated derivative of succinic acid. It appears as white crystals and is highly soluble in water. The melting point ranges from 278 to 281 degrees Celsius, while the boiling point is approximately 352 degrees Celsius . The compound is classified as corrosive and can cause severe skin burns and eye damage upon contact .

meso-2,3-Dibromosuccinic acid is a corrosive compound that can cause severe skin burns and eye damage. It is classified as a danger according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place in a tightly sealed container.
Typical for carboxylic acids. Some notable reactions include:

  • Decarboxylation: Under certain conditions, meso-2,3-Dibromosuccinic acid can lose carbon dioxide to form brominated derivatives of butanoic acid.
  • Esterification: It can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Reduction: The compound can be reduced to yield 2,3-dibromobutanediol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that meso-2,3-Dibromosuccinic acid exhibits biological activity that may include:

  • Antimicrobial properties: Some studies suggest it may possess inhibitory effects against certain bacteria and fungi.
  • Toxicity: The compound is recognized as a dermatotoxin and can cause skin burns and respiratory irritation . Its lachrymatory effects make it a potential irritant to the eyes.

Several methods exist for synthesizing meso-2,3-Dibromosuccinic acid:

  • Bromination of Succinic Acid: This method involves the direct bromination of succinic acid using bromine in an appropriate solvent at controlled temperatures.
  • Halogenation Reactions: Starting from maleic anhydride or fumaric acid, bromination can lead to the formation of meso-2,3-Dibromosuccinic acid.
  • Electrophilic Addition: The reaction of dibromomaleic acid with water under acidic conditions can yield meso-2,3-Dibromosuccinic acid.

These methods demonstrate the compound's accessibility for laboratory synthesis.

meso-2,3-Dibromosuccinic acid finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound is utilized in studies examining metabolic pathways involving brominated compounds.
  • Chemical Analysis: Due to its unique properties, it may be used as a reagent in analytical chemistry.

Interaction studies involving meso-2,3-Dibromosuccinic acid often focus on its reactivity with biological molecules. For instance:

  • Its interaction with proteins may lead to modifications affecting enzyme activity.
  • Studies on its effects on cellular membranes reveal insights into its potential toxicological impacts.

These interactions are crucial for understanding the compound's biological implications.

meso-2,3-Dibromosuccinic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
2,3-Dibromosuccinic AcidC4H4Br2O4Different stereochemistry; not meso form
Succinic AcidC4H6O4No bromine substituents; less reactive
Maleic AcidC4H4O4Unsaturated; different reactivity profile
Fumaric AcidC4H4O4Geometric isomer of maleic acid

The unique feature of meso-2,3-Dibromosuccinic acid lies in its specific bromination pattern and meso configuration, which influences its reactivity and biological properties compared to these similar compounds.

XLogP3

1

UNII

D2II9UGQ9X

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (50%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

608-36-6
1114-00-7

Wikipedia

Meso-2,3-dibromosuccinic acid

Dates

Modify: 2023-08-15

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